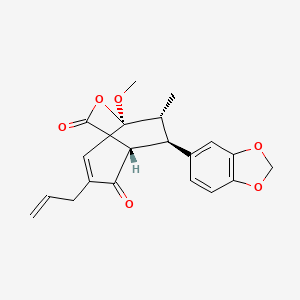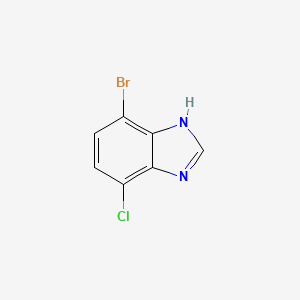amine CAS No. 1246823-21-1](/img/structure/B602894.png)
[(5-Chloro-4-methyl-2-propoxyphenyl)sulfonyl](3-hydroxypropyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-Chloro-4-methyl-2-propoxyphenyl)sulfonylamine is a complex organic compound that features a sulfonyl group attached to an aromatic ring, which is further substituted with a chloro, methyl, and propoxy group The compound also contains an amine group linked to a hydroxypropyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5-Chloro-4-methyl-2-propoxyphenyl)sulfonylamine typically involves multiple steps, starting with the preparation of the aromatic sulfonyl chloride intermediate. This intermediate is then reacted with a hydroxypropylamine under controlled conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane or toluene, and catalysts such as triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled to ensure high yield and purity. The use of automated systems for monitoring temperature, pressure, and reactant concentrations is common to optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
(5-Chloro-4-methyl-2-propoxyphenyl)sulfonylamine can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The chloro group on the aromatic ring can be substituted with other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxypropyl group can yield propionaldehyde or propionic acid, while substitution of the chloro group can result in various substituted aromatic compounds.
Aplicaciones Científicas De Investigación
(5-Chloro-4-methyl-2-propoxyphenyl)sulfonylamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which (5-Chloro-4-methyl-2-propoxyphenyl)sulfonylamine exerts its effects involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The aromatic ring and its substituents can also interact with cellular membranes, affecting their function and integrity.
Comparación Con Compuestos Similares
Similar Compounds
- (5-Chloro-4-methyl-2-propoxyphenyl)sulfonylamine
- (5-Chloro-4-methyl-2-propoxyphenyl)sulfonylamine
- (5-Chloro-4-methyl-2-propoxyphenyl)sulfonylthioether
Uniqueness
(5-Chloro-4-methyl-2-propoxyphenyl)sulfonylamine is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and potential applications. The presence of both a sulfonyl group and a hydroxypropylamine moiety allows for versatile chemical modifications and interactions, making it a valuable compound in various research and industrial contexts.
Propiedades
Número CAS |
1246823-21-1 |
|---|---|
Fórmula molecular |
C13H20ClNO4S |
Peso molecular |
321.82g/mol |
Nombre IUPAC |
5-chloro-N-(3-hydroxypropyl)-4-methyl-2-propoxybenzenesulfonamide |
InChI |
InChI=1S/C13H20ClNO4S/c1-3-7-19-12-8-10(2)11(14)9-13(12)20(17,18)15-5-4-6-16/h8-9,15-16H,3-7H2,1-2H3 |
Clave InChI |
JKNPQZPCOAHAGE-UHFFFAOYSA-N |
SMILES |
CCCOC1=C(C=C(C(=C1)C)Cl)S(=O)(=O)NCCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6,18-dimethyl-5-oxa-16-azahexacyclo[14.5.1.01,6.07,15.010,14.019,22]docos-13-en-4-one](/img/structure/B602814.png)










![2-Amino-6-bromo-4-[(trifluoromethyl)thio]phenol](/img/structure/B602836.png)
